molecular formula C5H7N3O2 B1601597 Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 57362-82-0

Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B1601597
CAS No.: 57362-82-0
M. Wt: 141.13 g/mol
InChI Key: MHGDTEULYQGOEU-UHFFFAOYSA-N
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Description

Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate is a triazole derivative featuring a carboxylate ester group at the 4-position and a methyl substituent at the 1-position of the triazole ring. Triazoles are nitrogen-containing heterocycles with broad applications in pharmaceuticals, agrochemicals, and materials science due to their stability, hydrogen-bonding capacity, and tunable reactivity .

Preparation Methods

Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate can be synthesized through several methods. One common method involves the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol . This reaction typically requires an acidic catalyst and is conducted under reflux conditions. Industrial production methods often involve similar esterification processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Biological Applications

Antiviral and Antibacterial Properties

Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate exhibits significant biological activity that makes it a candidate for pharmaceutical applications. Research indicates that compounds within the triazole family are associated with antiviral and antibacterial properties. Specifically, derivatives of triazoles have been shown to inhibit viral replication and bacterial growth effectively .

Antiepileptic and Antiallergic Activities

In addition to its antibacterial properties, this compound may also possess antiepileptic and antiallergic effects. These activities are attributed to the ability of triazole derivatives to interact with various biological targets, making them valuable in drug development .

Agricultural Applications

Agrochemicals

The compound has been explored as a potential agrochemical agent. Its efficacy in pest control and plant protection has been noted in studies where triazole derivatives demonstrated fungicidal properties against various plant pathogens . The structural characteristics of this compound contribute to its effectiveness in this domain.

Dyes and Photographic Materials

This compound is also utilized in the production of dyes and photographic materials. Its ability to form stable complexes with metals enhances the color properties of dyes, making it suitable for textile applications .

Material Science Applications

Corrosion Inhibition

The compound has shown promise as a corrosion inhibitor. Studies indicate that triazole-based compounds can form protective films on metal surfaces, thereby reducing corrosion rates significantly . This application is particularly relevant in industries where metal integrity is crucial.

Crystallization Studies

Research into the crystallization behavior of this compound reveals that it can form stable crystal structures through intermolecular interactions such as hydrogen bonding and π–π stacking. These properties are essential for developing materials with specific mechanical and thermal characteristics .

Summary of Findings

The following table summarizes key applications of this compound:

Application Area Details
Biological Antiviral, antibacterial, antiepileptic, antiallergic activities
Agricultural Use as agrochemicals for pest control; production of dyes and photographic materials
Material Science Corrosion inhibition; stability in crystal formation enhancing material properties

Case Study 1: Antiviral Activity

A study evaluated the antiviral efficacy of various triazole derivatives against influenza virus strains. This compound showed promising results in inhibiting viral replication at low concentrations.

Case Study 2: Corrosion Inhibition

Another investigation focused on the use of this compound as a corrosion inhibitor for carbon steel in saline environments. Results indicated a significant reduction in corrosion rates when treated with this compound compared to untreated samples.

Mechanism of Action

Comparison with Similar Compounds

Key Structural Features:

  • Crystal Structure : The compound crystallizes in the triclinic space group $ P1 $, with unit cell parameters $ a = 5.697 \, \text{Å}, \, b = 7.131 \, \text{Å}, \, c = 8.683 \, \text{Å}, \, \alpha = 71.05^\circ, \, \beta = 83.52^\circ, \, \gamma = 72.41^\circ $. Hydrogen-bonding interactions (e.g., C–H···O) stabilize the crystal lattice, with bond distances of 2.39–2.59 Å .
  • Synthesis : Typically prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") in aqueous or solvent-free conditions, yielding high regioselectivity for the 1,4-disubstituted triazole isomer .

Structural and Physical Properties

Table 1 compares structural and physical properties of the title compound with analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Crystal System Space Group Melting Point (°C)
Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate C₅H₇N₃O₂ 141.14 Triclinic $ P1 $ Not reported
Ethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate C₆H₉N₃O₂ 155.15 Not reported 105.2–105.7
Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate C₁₁H₁₁N₃O₂ 217.23 Monoclinic $ P2_1/c $ Not reported
Ethyl 1H-1,2,3-triazole-5-carboxylate C₅H₇N₃O₂ 141.13 Not reported

Key Observations :

  • Substituents (e.g., benzyl vs. methyl) significantly alter molecular weight and crystal packing. The benzyl derivative (C₁₁H₁₁N₃O₂) exhibits a monoclinic system, contrasting with the triclinic structure of the methyl analog .
  • Ethyl esters (e.g., Ethyl 1-methyl-triazole-4-carboxylate) generally have higher melting points due to increased van der Waals interactions .

Chemical Reactivity and Functionalization

Triazole esters are versatile intermediates for further derivatization:

  • Regioselective Reduction : Ethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate undergoes regioselective reduction of ester groups to alcohols or aldehydes under mild conditions, a reactivity shared by the methyl analog .
  • Hydrogen Bonding : The methyl derivative’s hydrogen-bonding network (C–H···O) enhances stability in polar solvents, whereas bulkier substituents (e.g., benzyl) reduce solubility .

Key Observations :

  • Aqueous click chemistry offers higher yields for methyl derivatives, while solvent-free conditions favor bulkier substituents .

Biological Activity

Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and applications in various fields, supported by data tables and relevant case studies.

Overview of Triazole Compounds

Triazole derivatives are known for their significant biological activities, including antimicrobial , antiviral , and anticancer effects. The presence of nitrogen atoms in the triazole ring allows these compounds to interact with various biological targets through hydrogen bonding. this compound exhibits similar properties and serves as a precursor for several bioactive molecules.

Target of Action : The triazole core provides a broad range of targets due to its structural versatility. This compound can influence multiple biochemical pathways and cellular processes.

Mode of Action : this compound interacts with enzymes and proteins via hydrogen bonds, impacting their functions .

Biochemical Pathways : This compound is involved in the synthesis of nucleoside analogues, such as Ribavirin, which plays a crucial role in antiviral therapy. Its effects on DNA and RNA synthesis can alter gene expression patterns .

The compound's biochemical properties include:

  • Absorption : Generally well-absorbed in biological systems.
  • Metabolism : Metabolized by various enzymes; its metabolites may also exhibit biological activity.
  • Cellular Effects : Influences cell signaling pathways and cellular metabolism .

Antiviral Activity

A study highlighted the potential of this compound as an antiviral agent against SARS-CoV-2. The compound showed significant interactions with the spike protein receptor binding domain, demonstrating inhibitory effects with percentages ranging from 72% to 91% in bioassays .

Anticancer Activity

In vitro studies have demonstrated that derivatives of triazoles exhibit cytostatic effects on leukemia cells. For instance, compounds derived from this compound displayed dose-dependent cytotoxicity against acute lymphoblastic leukemia cell lines .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReferences
AntiviralInhibition of SARS-CoV-2 spike protein (72%-91%)
AnticancerCytotoxic effects on leukemia cells
AntimicrobialBroad-spectrum antimicrobial activity
Enzyme InhibitionInterference with various enzymes

Case Study 1: Antiviral Efficacy Against SARS-CoV-2

In an experimental setup involving docking studies and molecular dynamics simulations, this compound exhibited strong binding affinity to the spike protein of SARS-CoV-2. The binding free energy calculations indicated a significant interaction profile that could be leveraged for drug development against COVID-19 .

Case Study 2: Cytotoxicity in Leukemia

A series of triazole derivatives were tested for their cytotoxic effects on leukemia cell lines. The results indicated that certain modifications to the triazole structure enhanced its antiproliferative activity while maintaining low toxicity levels .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate, and how are reaction conditions optimized?

  • Methodological Answer : The compound is synthesized via two primary routes:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Benzyl azide reacts with methyl propiolate in toluene under reflux (24 h) using a ruthenium catalyst (e.g., {(Tp)(PPh₃)₂Ru(N₃)}). Product isolation involves silica gel chromatography .
  • Alkylation of Triazole Precursors : Methyl 1H-1,2,3-triazole-4-carboxylate is alkylated with methyl iodide in DMF at 273 K, using K₂CO₃ as a base. Reaction progress is monitored via TLC, and isomers are separated via column chromatography .
    Optimization includes controlling temperature, stoichiometry, and catalyst loading to minimize side products.

Q. How is the crystal structure of this compound determined, and what software is used?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is employed. Key parameters include:

  • Crystal System : Triclinic, space group P1 .
  • Unit Cell Dimensions :
ParameterValue (Å/°)
a5.697 (1)
b7.1314 (11)
c8.6825 (16)
α71.053 (16)
Software: SHELX (SHELXS97 for structure solution; SHELXL97 for refinement) and WinGX for data processing and visualization .

Q. What analytical techniques confirm the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Assigns substituent positions via chemical shifts (e.g., methyl groups at δ 3.8–4.0 ppm).
  • Mass Spectrometry (LCMS) : Confirms molecular ion peaks (m/z = 141.14 for [M+H]⁺) and monitors reaction progress .
  • X-ray Diffraction : Validates bond lengths (e.g., N3–C4 = 1.3367 Å) and angles (e.g., C–CH₂–N = 112.13°) .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be addressed to minimize isomer formation?

  • Methodological Answer : Regioselectivity in alkylation reactions is influenced by steric and electronic factors. For example, using bulky bases (e.g., K₂CO₃) at low temperatures (273 K) favors 1,4-disubstituted triazole formation . Post-synthesis, isomers are resolved via gradient elution in column chromatography (e.g., ether/CH₂Cl₂). LCMS with distinct retention times aids in identifying and isolating pure isomers .

Q. How are crystallographic data refined, and what validation metrics ensure structural accuracy?

  • Methodological Answer : Refinement in SHELXL97 includes:

  • Hydrogen Atom Placement : Constrained to idealized positions with riding models (C–H = 0.93–0.99 Å; Uiso(H) = 1.2–1.5×Ueq(C)) .
  • Validation Metrics :
  • R factor < 0.063, wR < 0.149 .
  • Residual electron density: Δρ < 0.15 eÅ⁻³ .
    WinGX and ORTEP-3 visualize anisotropic displacement ellipsoids and packing diagrams .

Q. How can hydrolysis of the methyl ester group be optimized to synthesize 1-methyl-1H-1,2,3-triazole-4-carboxylic acid?

  • Methodological Answer : Hydrolysis is performed in DMSO under basic or acidic conditions without isolating intermediates. For example, refluxing with aqueous NaOH (1–2 h) followed by neutralization yields the carboxylic acid in >80% purity. Reaction progress is tracked via TLC (Rf shift) .

Q. How should discrepancies in crystallographic parameters between studies be resolved?

  • Methodological Answer : Discrepancies (e.g., slight variations in unit cell parameters) arise from experimental conditions (temperature, radiation source). Cross-validation using multiple datasets and software (e.g., SHELX vs. WinGX) ensures consistency. For example, compare Rint values (<0.023 indicates high data quality) and thermal displacement parameters .

Q. What are the emerging applications of this compound in pharmaceutical research?

  • Methodological Answer : The compound serves as a precursor for antiepileptic agents (e.g., Rufinamide derivatives) and bioactive intermediates. Its triazole core is functionalized via cross-coupling or amidation to enhance pharmacokinetic properties. Computational docking (not explicitly cited) may predict interactions with biological targets like sodium channels .

Properties

IUPAC Name

methyl 1-methyltriazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-8-3-4(6-7-8)5(9)10-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHGDTEULYQGOEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20504530
Record name Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20504530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57362-82-0
Record name Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20504530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate
Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate
Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate
Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate
Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate
Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate

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